[Amino(dimethylamino)methylidene]urea hydrochloride
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Overview
Description
[Amino(dimethylamino)methylidene]urea hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable reagent in synthetic chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(dimethylamino)methylidene]urea hydrochloride typically involves the coupling of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration . This method ensures high purity and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[Amino(dimethylamino)methylidene]urea hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It participates in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically conducted under controlled temperatures and pressures to optimize yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted urea compounds.
Scientific Research Applications
[Amino(dimethylamino)methylidene]urea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and the preparation of amide bonds.
Biology: It plays a role in protein crosslinking and the immobilization of biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which [Amino(dimethylamino)methylidene]urea hydrochloride exerts its effects involves the activation of carboxylic acids to form amide bonds. This process includes the formation of a tetrahedral intermediate and subsequent aminolysis . The compound acts as a carboxyl activating agent, facilitating the coupling of primary amines to yield amide bonds.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another carbodiimide used for similar applications in peptide synthesis and bioconjugation.
Dicyclohexylcarbodiimide: Commonly used in peptide synthesis but has different solubility and byproduct removal properties.
Uniqueness
[Amino(dimethylamino)methylidene]urea hydrochloride is unique due to its specific reactivity and the ease with which its byproducts can be removed, making it more efficient in certain applications compared to other carbodiimides .
Properties
Molecular Formula |
C4H11ClN4O |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
(N,N-dimethylcarbamimidoyl)urea;hydrochloride |
InChI |
InChI=1S/C4H10N4O.ClH/c1-8(2)3(5)7-4(6)9;/h1-2H3,(H4,5,6,7,9);1H |
InChI Key |
SGHYVQVAJUTGOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)NC(=O)N.Cl |
Origin of Product |
United States |
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